molecular formula C15H25NO3 B15309884 Tert-butyl2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate

Tert-butyl2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate

Cat. No.: B15309884
M. Wt: 267.36 g/mol
InChI Key: RRIIAPLXPSXTFJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate is a spirocyclic pyrrolidine derivative featuring a bicyclic framework with a fused cyclohexane-pyrrolidine system. The tert-butoxycarbonyl (Boc) group at position 1 acts as a protective group for the secondary amine, a common strategy in medicinal chemistry to enhance solubility and stability during synthesis . The 8-oxo (keto) group and 2-methyl substituent confer unique steric and electronic properties, distinguishing it from other spirocyclic analogs. This compound is primarily utilized as an intermediate in drug discovery, particularly in the synthesis of macrocyclic kinase inhibitors and Ras-targeting molecules .

Properties

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

tert-butyl 2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate

InChI

InChI=1S/C15H25NO3/c1-11-5-8-15(9-6-12(17)7-10-15)16(11)13(18)19-14(2,3)4/h11H,5-10H2,1-4H3

InChI Key

RRIIAPLXPSXTFJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(N1C(=O)OC(C)(C)C)CCC(=O)CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can yield alcohols .

Scientific Research Applications

Tert-butyl 2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Physical State Key Properties/Applications Reference(s)
tert-Butyl 2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate 2-CH₃, 8-Oxo Not reported Intermediate for kinase inhibitors
tert-Butyl 8-methyl-1-azaspiro[4.5]decane-1-carboxylate (3.70) 8-CH₃ Clear oil Stereochemical studies
tert-Butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate (20f) 8-S (thia substitution) White solid (m.p. 89–90°C) Bioactive scaffold synthesis
tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS 191805-29-5) 1-Oxo, 8-N (aza substitution) Not reported NMR-characterized intermediate
tert-Butyl 8-phenyl-1-azaspiro[4.5]decane-1-carboxylate (3.60) 8-C₆H₅ (phenyl) Clear oil High diastereomeric ratio (>98:2)

Key Differences and Implications

Substituent Effects: Methyl vs. Thia-substituted derivatives (e.g., 20f) exhibit higher melting points (89–90°C) due to increased polarity . Oxo vs. Aza Groups: The 8-oxo group enhances hydrogen-bonding capacity compared to the 8-aza analog (CAS 191805-29-5), influencing solubility and receptor binding in drug design .

Synthetic Routes: The target compound is synthesized via hydrogenation or coupling reactions, similar to methods for 3.70 and 3.60 . For example, tert-butyl cis-8-amino-1-azaspiro[4.5]decane-1-carboxylate is a precursor in macrocycle synthesis, reacting with dibromopentane or acylating agents under basic conditions . Thia-analogs (e.g., 20f) require Pd/C-catalyzed hydrogenation of allylated intermediates, followed by Boc protection .

Biological Relevance :

  • Spirocyclic pyrrolidines are privileged scaffolds in CNS drug discovery due to their conformational rigidity. The 8-oxo group in the target compound may mimic carbonyl motifs in natural ligands, enhancing target affinity .
  • Phenyl-substituted analogs (e.g., 3.60) exhibit high diastereoselectivity, critical for optimizing enantiomeric purity in chiral drug candidates .

Physicochemical Properties

  • Melting Points : Thia-substituted derivatives (20f, 20k) are solids with defined melting points (69–90°C), while methyl- or phenyl-substituted analogs (3.60, 3.70) are oils, reflecting reduced crystallinity due to hydrophobic substituents .
  • Yield and Purity : The target compound is available commercially at ≥95% purity (CAS 1211582-76-1), with synthesis yields ranging from 50–70% in multi-step routes .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing tert-butyl2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate with high purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including Boc protection, reduction, and cyanation. Key steps include:
  • Boc Protection : Reacting the spirocyclic amine precursor with Boc₂O in dichloromethane (DCM) using triethylamine (TEA) and DMAP as catalysts. Optimal conditions: 16-hour stirring at room temperature, achieving ~94% yield .
  • Reduction : Use of lithium triethylborohydride (Super-Hydride) in THF at -78°C to reduce ketones to alcohols. Excess reagent and slow addition minimize side reactions .
  • Cyanation : Trimethylsilyl cyanide (TMSCN) and BF₃·Et₂O in DCM at -78°C yield nitriles. Post-reaction neutralization with Na₂CO₃ ensures stability .
    Purity Control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by ¹H/¹³C NMR and HPLC (>98% purity) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Hazard Classification : Classified under GHS as H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) .
  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles. For prolonged exposure, use a respirator (NIOSH-approved N95) in ventilated fume hoods .
  • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid water flushing .

Advanced Research Questions

Q. How can structural modifications of the spirocyclic core enhance biological activity or target selectivity?

  • Methodological Answer :
  • Functional Group Tuning : Introduce electron-withdrawing groups (e.g., -CN, -NO₂) at the 3-position to modulate electron density and binding affinity to enzymes like proteases .
  • Spiro Ring Expansion : Replace the oxa/aza moieties with sulfur or phosphorous analogs to alter conformational flexibility and improve pharmacokinetics .
  • Biological Testing : Use surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding to targets like kinase domains .

Q. How can researchers resolve discrepancies in reported synthesis yields (e.g., 94% vs. 70%) for similar spirocyclic compounds?

  • Methodological Answer :
  • Reagent Purity : Impurities in Boc₂O or TMSCN can reduce yields. Pre-purify reagents via distillation or purchase HPLC-grade materials .
  • Temperature Control : Suboptimal cooling (e.g., -60°C instead of -78°C) during cyanation leads to side reactions. Use dry ice/acetone baths for precise control .
  • Data Validation : Cross-check yields via independent replication and publish detailed logs of reaction conditions (solvent volume, stirring rate) .

Q. What analytical techniques are most effective for characterizing degradation products under varying storage conditions?

  • Methodological Answer :
  • Stability Studies : Store samples at 2–8°C in anhydrous DCM or THF. Monitor degradation via:
  • LC-MS : Detect hydrolyzed products (e.g., free amines from Boc cleavage) .
  • TGA/DSC : Identify thermal decomposition thresholds (>150°C) .
  • Moisture Sensitivity : Karl Fischer titration confirms water content (<0.5% recommended) to prevent hydrolysis .

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